molecular formula C17H18N2O3 B5297186 N-benzyl-N-ethyl-4-methyl-3-nitrobenzamide

N-benzyl-N-ethyl-4-methyl-3-nitrobenzamide

Cat. No.: B5297186
M. Wt: 298.34 g/mol
InChI Key: IIJTYHVAFUBFRM-UHFFFAOYSA-N
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Description

N-benzyl-N-ethyl-4-methyl-3-nitrobenzamide is a chemical compound with the molecular formula C15H14N2O3 and a molecular weight of 270.29 g/mol. This compound is characterized by its benzamide core structure, with benzyl and ethyl groups attached to the nitrogen atom, and a nitro group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-ethyl-4-methyl-3-nitrobenzamide typically involves multiple steps, starting with the nitration of 4-methylbenzamide to introduce the nitro group

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to manage the reactivity of the nitro group and the potential formation of by-products.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-N-ethyl-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) can be employed to reduce the nitro group to an amine.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkylating agents.

Major Products Formed:

  • Oxidation: The major product of oxidation is typically a carboxylic acid derivative.

  • Reduction: The reduction of the nitro group results in the formation of an amine derivative.

  • Substitution: Substitution reactions can lead to the formation of various substituted benzamide derivatives.

Scientific Research Applications

N-benzyl-N-ethyl-4-methyl-3-nitrobenzamide has found applications in several scientific fields:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

  • Medicine: Research has explored its use as a precursor for pharmaceuticals and its potential therapeutic properties.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-benzyl-N-ethyl-4-methyl-3-nitrobenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group, in particular, plays a crucial role in its reactivity and biological activity. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.

Comparison with Similar Compounds

N-benzyl-N-ethyl-4-methyl-3-nitrobenzamide is unique due to its specific structural features and reactivity. Similar compounds include N-benzyl-N-methyl-4-methyl-3-nitrobenzamide and N-benzyl-N-ethyl-3-nitrobenzamide. These compounds share the benzamide core but differ in the substituents attached to the nitrogen atom and the position of the nitro group on the benzene ring.

Properties

IUPAC Name

N-benzyl-N-ethyl-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-3-18(12-14-7-5-4-6-8-14)17(20)15-10-9-13(2)16(11-15)19(21)22/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJTYHVAFUBFRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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